molecular formula C3H8O5S B088602 3-Sulfopropanediol CAS No. 10296-76-1

3-Sulfopropanediol

Cat. No. B088602
CAS RN: 10296-76-1
M. Wt: 156.16 g/mol
InChI Key: YPFUJZAAZJXMIP-UHFFFAOYSA-N
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Description

3-Sulfopropanediol, also known as 2,3-Dihydroxy-1-propanesulfonic acid, is a chemical compound with the molecular formula C3H8O5S . It has an average mass of 156.158 Da and a mono-isotopic mass of 156.009247 Da .


Molecular Structure Analysis

The molecular structure of 3-Sulfopropanediol consists of 3 carbon atoms, 8 hydrogen atoms, 5 oxygen atoms, and 1 sulfur atom . The structure is characterized by two hydroxyl groups (-OH) and one sulfonic acid group (-SO3H) attached to a three-carbon backbone .


Physical And Chemical Properties Analysis

3-Sulfopropanediol has a density of 1.7±0.1 g/cm3. It has 5 hydrogen bond acceptors, 3 hydrogen bond donors, and 3 freely rotating bonds. Its polar surface area is 103 Å2, and it has a molar volume of 92.0±3.0 cm3 .

Scientific Research Applications

  • Functionalization of Dyes, Polymers, Nucleosides, and Proteins : 1,3‐Propanesultone, a related compound to 3-Sulfopropanediol, is used in the functionalization of dyes, polymers, nucleosides, and proteins to improve their hydrophilicity. This compound is also widely used in the preparation of different classes of surfactants (Sikervar, 2014).

  • Enzymatic and Chemical Synthesis Applications : 3-Sulfinopropionic acid, which can be derived from 3-Sulfopropanediol, has been synthesized both enzymatically and chemically for potential applications in various fields (Jollés-Bergeret, 1974).

  • Synthetic and Medicinal Chemistry : 3-Sulfolenes, similar to 3-Sulfopropanediol, have applications in synthetic and medicinal chemistry, especially in the creation of molecules for biological applications. Different methods for synthesizing 3-sulfolene building blocks and their derivatives have been explored (Brant & Wulff, 2015).

  • Organosulfur Compounds in Pharmaceuticals and Agrochemicals : Organosulfur compounds, which include derivatives of 3-Sulfopropanediol, are important in pharmaceuticals and agrochemicals. Sulfenamides, sulfinamides, and sulfonamides, derived from these compounds, serve as building blocks in medical chemistry (Cao et al., 2021).

  • Catalysts in Chemical Reactions : Specific sulfonate compounds, such as mercaptobenzyl sulfonates, have been investigated as catalysts in chemical ligations, particularly in the assembly of glycosylated molecules (Cowper et al., 2015).

  • Sulfonamide Inhibitors in Drug Development : Sulfonamide compounds, including derivatives of 3-Sulfopropanediol, have been investigated for their therapeutic potential in treating bacterial infections and conditions caused by other microorganisms. They are also explored in the development of drugs for cancer, glaucoma, inflammation, and other conditions (Gulcin & Taslimi, 2018).

  • Electrochemical Oxidative Coupling in Pharmaceuticals and Agrochemicals : Sulfonamides, which can be derived from 3-Sulfopropanediol, are crucial in the pharmaceutical and agrochemical industries. An environmentally benign electrochemical method enables the oxidative coupling between thiols and amines to synthesize sulfonamides (Laudadio et al., 2019).

  • Polymer and Material Science : Sulfur chemistry, including derivatives of 3-Sulfopropanediol, plays a significant role in modern polymer and material science. Sulfur-based reactions are implemented for designing polymeric materials with applications ranging from medicine to nanotechnology (Mutlu et al., 2018).

Future Directions

The future directions of research on 3-Sulfopropanediol could involve the discovery and characterization of novel substrates and enzymes involved in organosulfur cycling, as well as investigations of deep sea and sedimentary organic sulfur .

properties

IUPAC Name

2,3-dihydroxypropane-1-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8O5S/c4-1-3(5)2-9(6,7)8/h3-5H,1-2H2,(H,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPFUJZAAZJXMIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CS(=O)(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80867456
Record name 3-Sulfopropanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80867456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Sulfopropanediol

CAS RN

10296-76-1
Record name 2,3-Dihydroxy-1-propanesulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10296-76-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Sulfopropanediol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010296761
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Sulfopropanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80867456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dihydroxypropanesulphonic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
MG Wolfersberger, RA Pieringer - Journal of lipid research, 1974 - Elsevier
Cell-free preparations of Chlorella pyrenoidosa catalyze the transfer of the fatty acyl moiety of fatty acyl CoA derivatives to sulfoquinovosyl monoglyceride to form sulfoquinovosyl …
Number of citations: 17 www.sciencedirect.com
K Tang - Frontiers in Marine Science, 2020 - frontiersin.org
… For example, heterotrophic bacteria can utilize phytoplankton-derived DOS such as DMSP, 3-sulfopropanediol (DHPS), sulfur-containing cofactors vitamin B1 and B7 for growth …
Number of citations: 25 www.frontiersin.org
F Shi, L Wang, S Li - Food Chemistry, 2023 - Elsevier
In this study, the influences of Lactobacillus plantarum JHT78 fermentation on the physiological properties, antioxidant activities, and volatile/non-volatile metabolites of watermelon …
Number of citations: 7 www.sciencedirect.com
M West, M Anderson, Q Wang, T Bailey… - Electrochemical …, 2004 - books.google.com
Quantitative mass spectrometry techniques are demonstrated for the direct quantitation of the organic additives present in typical production electrochemical deposition (Cu ECD) …
Number of citations: 3 books.google.com
LB Salam - Folia Microbiologica, 2023 - Springer
Environmental compartments polluted with animal charcoal from the skin and hide cottage industries are rich in toxic heavy metals and diverse hydrocarbon classes, some of which are …
Number of citations: 3 link.springer.com

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